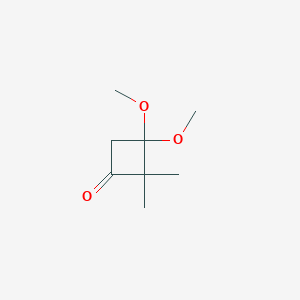

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is a chemical compound with the CAS Number: 2091677-17-5 . It has a molecular weight of 158.2 . The IUPAC name for this compound is 3,3-dimethoxy-2,2-dimethylcyclobutan-1-one .

Molecular Structure Analysis

The InChI code for 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is1S/C8H14O3/c1-7(2)6(9)5-8(7,10-3)11-4/h5H2,1-4H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Applications De Recherche Scientifique

Structural Mimicry and DNA Damage Research

Stereoisomeric C5-C5'-Linked Dihydrothymine Dimers Production

Research by Ito et al. (1999) has explored the formation of stereoisomeric dihydrothymine dimers through the radiolytic one-electron reduction of thymine derivatives. These compounds exhibit structural similarities with cyclobutane pyrimidine photodimers, which are known to be mutagenic and carcinogenic, induced by UV light. This study highlights the potential of dimethoxydimethylcyclobutanone derivatives in mimicking DNA damage and studying mutagenic processes (Ito, Shinohara, Hatta, & Nishimoto, 1999).

Materials Science and Polymer Chemistry

Preparation of Poly(1,1-dimethyl silabutane)

Kawahara et al. (2004) have demonstrated the anionic polymerization of 1,1-dimethyl-1-silacyclobutane, resulting in high molecular weight poly(1,1-dimethyl silabutane). This research underscores the role of dimethylcyclobutanone derivatives in synthesizing new crystalline polymers with potential applications in materials science (Kawahara, Nagai, Kazama, Takano, & Isono, 2004).

Organic Synthesis and Reaction Mechanisms

Synthesis and Ring-Opening Reactions

Butler et al. (2000) have investigated the addition of dimethoxycarbene to electron-deficient double bonds in cyclobutene diesters, leading to the formation of bicyclo[2.1.0]pentanone acetals. This study provides insights into the synthetic utility of dimethoxycyclobutanone derivatives in creating complex cyclic structures, highlighting their importance in organic synthesis and mechanistic studies (Butler, Halton, Warkentin, & Warrener, 2000).

Photocatalysis and Light-Induced Reactions

Visible Light Photocatalysis with Flavin Derivatives

Mojr et al. (2015) discovered a new application of flavin derivatives in visible light photocatalysis, enabling efficient cyclobutane ring formation via [2+2] cycloadditions. This work suggests the potential use of dimethylcyclobutanone derivatives in developing new photocatalytic systems for light-induced organic transformations (Mojr, Svobodová, Straková, Neveselý, Chudoba, Dvořáková, & Cibulka, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3,3-Dimethoxy-2-butanone, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Propriétés

IUPAC Name |

3,3-dimethoxy-2,2-dimethylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)6(9)5-8(7,10-3)11-4/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOWJRHSFUZRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC1(OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2440857.png)

![2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2440860.png)

![(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2440861.png)

![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)